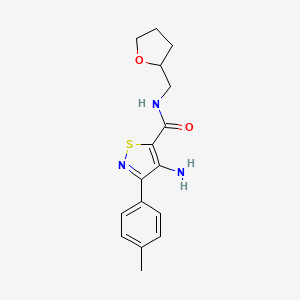

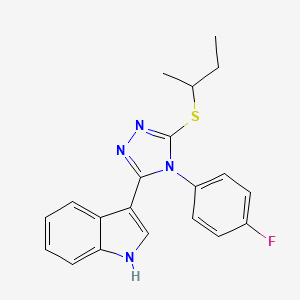

4-amino-N-((tetrahydrofuran-2-yl)methyl)-3-(p-tolyl)isothiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-amino-N-((tetrahydrofuran-2-yl)methyl)-3-(p-tolyl)isothiazole-5-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a synthetic compound that can be produced through a specific synthesis method. In

Applications De Recherche Scientifique

Multicomponent Reactions

Multicomponent reactions (MCRs) are pivotal in constructing complex molecules from simpler reagents in a single reaction step. The Passerini and Ugi reactions, involving isocyanides, aldehydes (or ketones), and carboxylic acids, exemplify such transformations. These reactions are instrumental in synthesizing heterocycles and macrocycles, essential scaffolds in drug discovery and material science. Notably, enantioselective versions of these reactions are highly sought after, aiming to generate chiral centers, which are crucial for the biological activity of many pharmaceutical agents (Wang et al., 2018).

Heterocyclic Synthesis

The synthesis of heterocycles, such as tetrahydrofuran, dioxolane, and oxazoline derivatives, through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of gamma-oxoalkynes, underscores the versatility of incorporating amino-carboxamide structures into complex molecular frameworks. Such derivatives are fundamental in developing new materials and bioactive molecules, demonstrating the importance of carboxamide-based compounds in organic synthesis (Bacchi et al., 2005).

Peptide Linkage Incorporation

Peptide linkages are pivotal in the structural framework of proteins and peptides. The synthesis and reactions of chiral linear carboxamides with an incorporated peptide linkage, using nalidixic acid and amino acids, illustrate the role of carboxamide derivatives in mimicking and studying peptide-based structures. This area of research is essential for understanding protein-protein interactions and developing peptide-based therapeutics (Khalifa et al., 2014).

Molecular Structure Analysis

The molecular structure and crystal packing analysis of carboxamide derivatives, such as amicarbazone, reveal the importance of intramolecular hydrogen bonding and molecular orientation in dictating the physical properties of these compounds. Such studies are crucial for designing molecules with desired physical and chemical properties, impacting material science and drug design (Kaur et al., 2013).

Energetic Materials

The synthesis of energetic materials, such as 4-(1-amino-5-aminotetrazolyl)methyleneimino-3-methylfuroxan and its derivatives, showcases the application of carboxamide structures in designing high-energy density materials. These compounds are studied for their potential use in propellants and explosives, highlighting the importance of carboxamide derivatives in the field of materials science (Tang et al., 2014).

Propriétés

IUPAC Name |

4-amino-3-(4-methylphenyl)-N-(oxolan-2-ylmethyl)-1,2-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-10-4-6-11(7-5-10)14-13(17)15(22-19-14)16(20)18-9-12-3-2-8-21-12/h4-7,12H,2-3,8-9,17H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZJMSLOOSPVOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-((tetrahydrofuran-2-yl)methyl)-3-(p-tolyl)isothiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2443010.png)

![4-(tert-butyl)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2443013.png)

![1-[(6-Chloropyridin-3-YL)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2443014.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide](/img/structure/B2443015.png)

![[2-[(2-Fluorophenyl)methylamino]-2-oxoethyl] 2-fluorobenzoate](/img/structure/B2443016.png)

![N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2443019.png)

![N-(3,4-dimethylphenyl)-2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetamide](/img/structure/B2443023.png)

![Ethyl 5-amino-3-(3-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2443025.png)

![N-(4-bromophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2443028.png)